molecular formula C39H75ClO4 B12318218 1,3-Distearoyl-2-chloropropanediol

1,3-Distearoyl-2-chloropropanediol

Cat. No.: B12318218
M. Wt: 643.5 g/mol
InChI Key: PYMWUYDMRZYIBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Distearoyl-2-chloropropanediol typically involves the esterification of stearic acid with 2-chloropropane-1,3-diol . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a catalyst and solvent to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of reactors and distillation units to purify the final product . The industrial production methods are designed to maximize yield and ensure the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Distearoyl-2-chloropropanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C39H75ClO4

Molecular Weight

643.5 g/mol

IUPAC Name

(2-chloro-3-octadecanoyloxypropyl) octadecanoate

InChI

InChI=1S/C39H75ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36H2,1-2H3

InChI Key

PYMWUYDMRZYIBN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)Cl

Origin of Product

United States

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